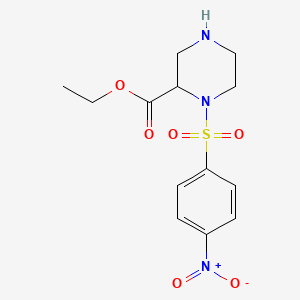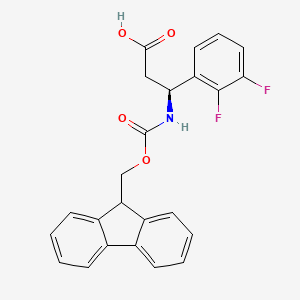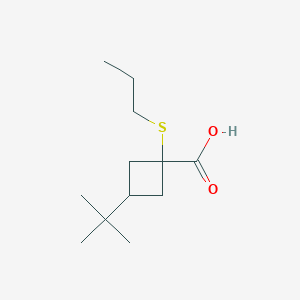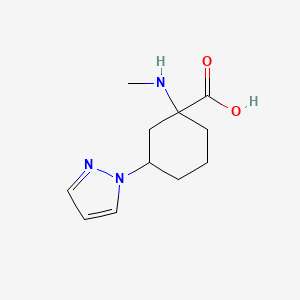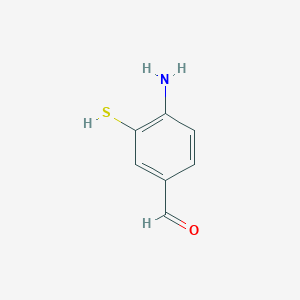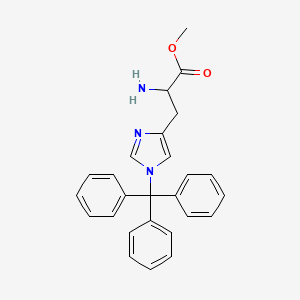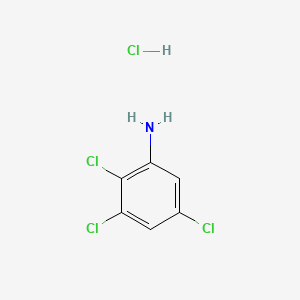
2,3,5-Trichloroanilinehydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3,5-Trichloroanilinehydrochloride is a chemical compound with the molecular formula C6H4Cl3N·HCl. It is a derivative of aniline, where three hydrogen atoms on the benzene ring are replaced by chlorine atoms at positions 2, 3, and 5. This compound is commonly used in various chemical and industrial applications due to its unique properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,5-Trichloroanilinehydrochloride typically involves the chlorination of aniline. One common method includes the following steps:
Chlorination of Aniline: Aniline is dissolved in a solvent such as glacial acetic acid or alcohol.
Formation of 2,3,5-Trichloroaniline: The chlorinated product is then treated with hydrogen chloride gas to form this compound.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chlorination reactors where aniline and chlorine gas are reacted under controlled conditions. The process is optimized to maximize yield and purity while minimizing the formation of unwanted by-products.
Análisis De Reacciones Químicas
Types of Reactions
2,3,5-Trichloroanilinehydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium hydroxide can be used to replace chlorine atoms with hydroxyl groups.
Oxidation: Strong oxidizing agents like potassium permanganate can be used to oxidize the compound.
Reduction: Reducing agents such as sodium borohydride can be employed to reduce the compound.
Major Products Formed
Substitution: Formation of hydroxylated derivatives.
Oxidation: Formation of chlorinated quinones.
Reduction: Formation of partially dechlorinated anilines.
Aplicaciones Científicas De Investigación
2,3,5-Trichloroanilinehydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in studies involving enzyme inhibition and protein binding.
Medicine: Investigated for its potential use in developing pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and agrochemicals.
Mecanismo De Acción
The mechanism of action of 2,3,5-Trichloroanilinehydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparación Con Compuestos Similares
Similar Compounds
2,4,6-Trichloroaniline: Another chlorinated aniline derivative with similar properties but different chlorine substitution pattern.
Dichloroanilines: Compounds with two chlorine atoms on the aniline ring, such as 2,4-Dichloroaniline and 2,6-Dichloroaniline.
Uniqueness
2,3,5-Trichloroanilinehydrochloride is unique due to its specific chlorine substitution pattern, which imparts distinct chemical and physical properties. This makes it suitable for specialized applications in various fields.
Propiedades
Fórmula molecular |
C6H5Cl4N |
|---|---|
Peso molecular |
232.9 g/mol |
Nombre IUPAC |
2,3,5-trichloroaniline;hydrochloride |
InChI |
InChI=1S/C6H4Cl3N.ClH/c7-3-1-4(8)6(9)5(10)2-3;/h1-2H,10H2;1H |
Clave InChI |
PNOTXTMQNOKTPO-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C(=C1N)Cl)Cl)Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


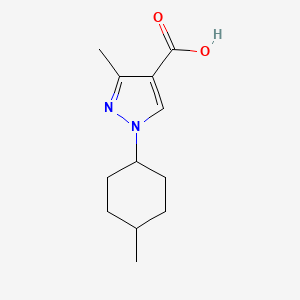

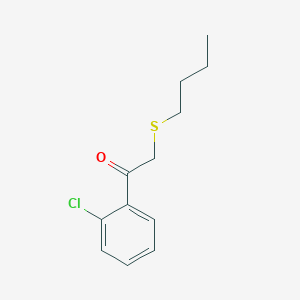

![(2S)-2-amino-3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propanoic acid hydrochloride](/img/structure/B13640207.png)
